8-Hydroxy-loxapine-sulfate Sodium Salt
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Overview
Description
8-Hydroxy-loxapine-sulfate Sodium Salt is a metabolite of Loxapine, a dibenzoxazepine antipsychotic agent. It is primarily used in research settings and has a molecular formula of C18H17ClN3O5SNa and a molecular weight of 445.85
Preparation Methods
The preparation of 8-Hydroxy-loxapine-sulfate Sodium Salt involves several synthetic routes and reaction conditions. While specific industrial production methods are not widely documented, the synthesis typically involves the hydroxylation of Loxapine followed by sulfonation and subsequent conversion to the sodium salt form . The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
8-Hydroxy-loxapine-sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Hydroxy-loxapine-sulfate Sodium Salt has several scientific research applications:
Chemistry: It is used as a reference material and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays and studies involving neurotransmitter pathways.
Medicine: Research on its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is used in the development of new chemical processes and materials
Mechanism of Action
The mechanism of action of 8-Hydroxy-loxapine-sulfate Sodium Salt involves its interaction with dopamine and serotonin receptors. As a metabolite of Loxapine, it acts as a dopamine antagonist and a serotonin 5-HT2 blocker. These interactions lead to cortical inhibition, resulting in tranquilization and suppression of aggression . The exact molecular targets and pathways involved include the dopamine D2 receptor and the serotonin 5-HT2A receptor .
Comparison with Similar Compounds
8-Hydroxy-loxapine-sulfate Sodium Salt can be compared with other similar compounds, such as:
Loxapine: The parent compound, used as an antipsychotic agent.
Amoxapine: A tricyclic antidepressant and a metabolite of Loxapine.
Clozapine: Another dibenzoxazepine antipsychotic, structurally similar to Loxapine.
The uniqueness of this compound lies in its specific hydroxylation and sulfonation, which confer distinct chemical and pharmacological properties .
Properties
Molecular Formula |
C18H17ClN3NaO5S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
sodium;[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-yl] sulfate |
InChI |
InChI=1S/C18H18ClN3O5S.Na/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)26-17-5-3-13(11-15(17)20-18)27-28(23,24)25;/h2-5,10-11H,6-9H2,1H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
ZKNDQKHCBPIIIO-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OS(=O)(=O)[O-])OC4=C2C=C(C=C4)Cl.[Na+] |
Origin of Product |
United States |
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